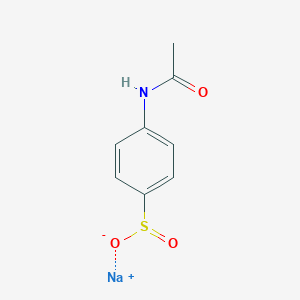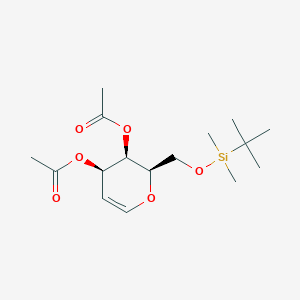
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a carbohydrate derivative that has been synthesized through various methods and has been studied extensively for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal is not well understood. However, it is believed that this compound may act as a protecting group for carbohydrates, preventing unwanted reactions and allowing for selective modification of specific carbohydrate molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have potential therapeutic applications due to its ability to modify carbohydrates, which play a crucial role in many biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal in lab experiments is its ability to protect carbohydrates from unwanted reactions. This compound also allows for selective modification of specific carbohydrate molecules, which can be useful in studying the role of carbohydrates in different biological processes. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the use of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal in scientific research. One potential direction is the development of new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production. Another direction is the study of the potential therapeutic applications of this compound, particularly in the field of glycosylated natural products. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a unique carbohydrate derivative that has been extensively studied for its potential applications in different fields. Its ability to protect carbohydrates from unwanted reactions and allow for selective modification of specific carbohydrate molecules makes it a valuable tool in scientific research. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal can be achieved through several methods, including the reaction of 3,4-Di-O-acetyl-d-galactal with tert-butyldimethylsilyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. Other methods of synthesis include the use of different protecting groups and reagents.
Aplicaciones Científicas De Investigación
3,4-Di-acetyl-6-o-(tert-butyldimethylsilyl)-d-galactal has been used extensively in scientific research for its potential applications in different fields. One of the most significant applications of this compound is in the field of carbohydrate chemistry, where it has been used to study the synthesis and modification of carbohydrates. It has also been used in the synthesis of glycosylated natural products, which have potential therapeutic applications.
Propiedades
Número CAS |
136656-49-0 |
|---|---|
Fórmula molecular |
C16H28O6Si |
Peso molecular |
344.47 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-3-acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C16H28O6Si/c1-11(17)21-13-8-9-19-14(15(13)22-12(2)18)10-20-23(6,7)16(3,4)5/h8-9,13-15H,10H2,1-7H3/t13-,14-,15-/m1/s1 |
Clave InChI |
HSYXDFIWVSUKFT-RBSFLKMASA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



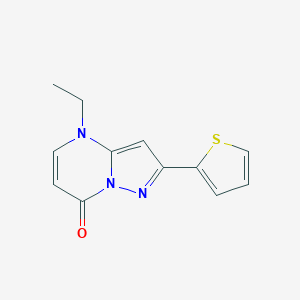
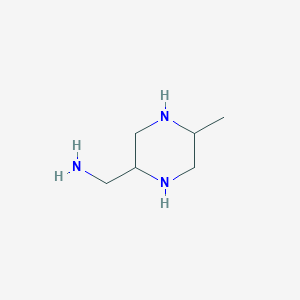
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)




![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)


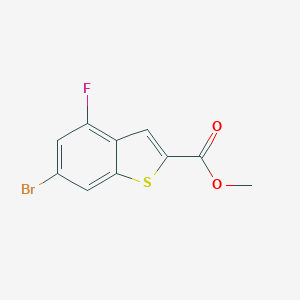
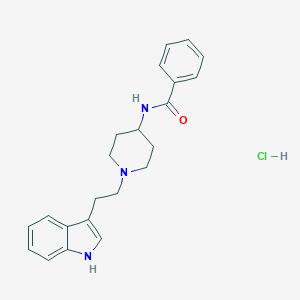
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
